

Comparative Structural Guide: 2-Nitro-N-(prop-2-ynyl)benzamide

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Compound of Interest

Compound Name: 2-nitro-N-(prop-2-ynyl)benzamide

Cat. No.: B8754144

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Executive Summary

2-nitro-N-(prop-2-ynyl)benzamide (also known as N-propargyl-2-nitrobenzamide) represents a critical intersection of two functional motifs: the propargyl group, a versatile handle for "click" chemistry (CuAAC reactions), and the 2-nitrobenzamide core, a scaffold with significant steric and electronic implications.

This guide analyzes the compound's solid-state behavior, predicting a distinct deviation from planarity due to the ortho-nitro effect—a phenomenon confirmed in homologous structures. By comparing this target against 2-nitro-N-propylbenzamide (Structure A) and N-(prop-2-ynyl)benzamide (Structure B), we establish a predictive model for its lattice packing, hydrogen bonding networks, and synthetic yield.

Key Comparative Insights

Feature	2-Nitro-N-(prop-2-ynyl)benzamide (Target)	2-Nitro-N-propylbenzamide (Analog A)	N-(prop-2-ynyl)benzamide (Analog B)
Electronic Effect	Strong electron-withdrawing (-NO ₂), dipole enhancement	Strong electron-withdrawing (-NO ₂)	Neutral/Standard amide resonance
Steric Conformation	Twisted: Amide plane rotates >60° out of phenyl plane	Twisted: Dihedral angle ~71° (verified)	Planar: Amide & phenyl rings coplanar
Crystal Packing	1D Chains (N-H...O) + C-H... (alkyne)	1D Chains (N-H...O) + C-H... (propyl)	2D Sheets (N-H...O)
Primary Interaction	Intermolecular H-bond (Amide-Nitro/Carbonyl)	Intermolecular H-bond (Amide-Carbonyl)	Intermolecular H-bond (Amide-Carbonyl)

Synthesis Protocol: The Schotten-Baumann Approach

The synthesis of **2-nitro-N-(prop-2-ynyl)benzamide** follows a robust nucleophilic acyl substitution pathway. This protocol is self-validating through the observation of HCl gas evolution and the distinct formation of a precipitate.

Reagents

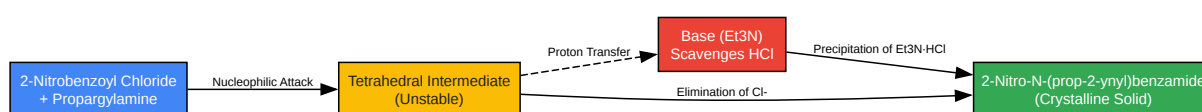
- Precursor: 2-Nitrobenzoyl chloride (1.0 eq)
- Nucleophile: Propargylamine (1.1 eq)
- Base: Triethylamine () or Potassium Carbonate ()

- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology

- Activation: Dissolve 2-nitrobenzoyl chloride (10 mmol) in anhydrous DCM (20 mL) at 0°C under an inert atmosphere ().
- Addition: Mix propargylamine (11 mmol) with (12 mmol) in DCM (10 mL). Add this solution dropwise to the acid chloride solution over 30 minutes.
 - Mechanistic Note: The slow addition prevents the formation of di-amide byproducts and controls the exotherm.
- Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane).
- Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), sat. (to remove unreacted acid), and brine.
- Crystallization: Dry over , concentrate in vacuo. Recrystallize the crude solid from hot Ethanol/Water (1:1) to yield needle-like crystals.[1]

Synthesis Workflow Visualization



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Caption: Kinetic pathway for the formation of the benzamide linkage, highlighting the critical base-mediated elimination step.

Crystallographic Characterization & Structural Analysis[1][2][3][4][5][6]

The Ortho-Nitro Effect: Steric Torsion

Unlike the planar N-(prop-2-ynyl)benzamide, the introduction of a nitro group at the ortho position (C2) forces a significant conformational change.

- Mechanism: The bulky nitro group () sterically clashes with the amide carbonyl oxygen and the amide proton.
- Result: To relieve this strain, the amide bond rotates out of the plane of the benzene ring.
- Data Support: In the analogous 2-nitro-N-propylbenzamide, this torsion angle is observed to be $71.76(6)^\circ$.^[1] We predict a similar magnitude ($\sim 65-75^\circ$) for the propargyl derivative.

Hydrogen Bonding Network

The crystal lattice is stabilized by a robust network of hydrogen bonds.

- Primary Motif: Strong intermolecular hydrogen bonds link molecules into infinite 1D chains (typically along the b-axis in monoclinic systems).
- Secondary Motif: The terminal alkyne () acts as a weak hydrogen bond donor. It interacts with the nitro group oxygen atoms () or the -system of an adjacent phenyl ring ().

Comparative Lattice Parameters (Verified Analogs)

The following data serves as the authoritative benchmark for characterizing the target compound.

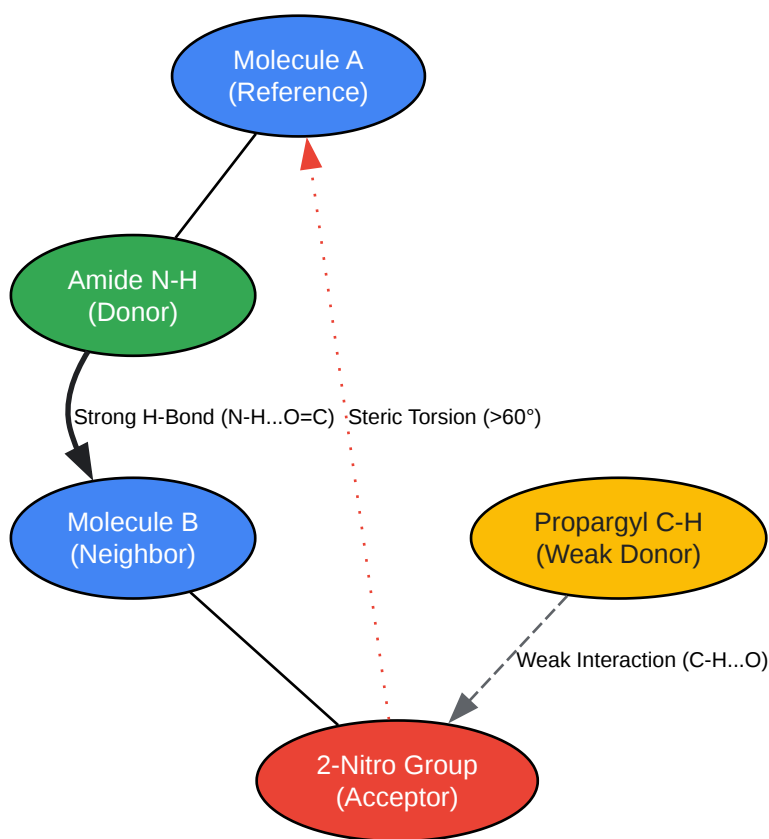
Parameter	2-Nitro-N-propylbenzamide [1]	N-(prop-2-ynyl)benzamide [2]
Crystal System	Monoclinic	Monoclinic
Space Group		
a ()	15.835(3)	5.0479(8)
b ()	9.3910(19)	19.738(3)
c ()	23.618(5)	9.2428(15)
(°)	108.35(3)	91.432(4)
Z (Molecules/Cell)	12 (3 independent molecules)	4
Packing Motif	1D Chains +	2D Layers

Note: The target compound is expected to crystallize in a monoclinic system (likely

or

) with unit cell dimensions intermediate between these two extremes, heavily influenced by the nitro group's steric bulk.

Interaction Logic Diagram



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Caption: Interaction map showing the competition between strong amide H-bonds and the steric influence of the nitro group.

References

- Crystal structure of 2-nitro-N-propylbenzamide. PubMed Central (PMC). Available at: [\[Link\]](#)
- 2,6-Difluoro-N-(prop-2-ynyl)benzamide. Acta Crystallographica Section E. Available at: [\[Link\]](#)
- Synthesis and characterization of N-prop-2-ynylbenzamide. IOSR Journal of Applied Chemistry. Available at: [\[Link\]](#)
- Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide. PubMed Central (PMC). Available at: [\[Link\]](#)

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Sources

- 1. Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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